Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Dithiane-Mediated Umpolung Strategy
Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic Acid: A Dithiane-Mediated Umpolung Strategy
As drug development and complex molecule synthesis evolve, the demand for highly specific, sterically encumbered aliphatic building blocks has surged. The compound 4,4-dimethyl-2-oxohex-5-enoic acid (CAS: 217195-73-8) presents a unique synthetic challenge: it features a terminal alkene adjacent to a gem-dimethyl center, capped by a highly reactive α -keto acid moiety.
Standard enolate alkylations fail here due to the severe steric hindrance of the quaternary carbon and the propensity of α -keto acids to undergo spontaneous decarboxylation under harsh oxidative conditions. As a Senior Application Scientist, I have designed this whitepaper to bypass these pitfalls. We will utilize a highly robust, five-step synthetic cascade anchored by a [1] and a [2].
Retrosynthetic Logic & Strategic Rationale
To construct this framework without isomerizing the terminal double bond or degrading the α -keto acid, we must disconnect the molecule strategically.
Retrosynthetic pathway highlighting the umpolung disconnection and Claisen rearrangement.
Mechanistic Causality behind the Route
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The Gem-Dimethyl Alkene Motif: Attempting to alkylate an α -keto ester with a 3,3-dimethylallyl halide leads predominantly to SN2′ attack or elimination. Instead, we employ the Johnson-Claisen Rearrangement . By reacting prenyl alcohol with triethyl orthoacetate, the [3,3]-sigmatropic shift stereospecifically translates the allylic alcohol into a γ,δ -unsaturated ester, perfectly installing the gem-dimethyl group adjacent to the new terminal alkene.
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The α -Keto Acid Installation: Oxidizing an α -hydroxy acid to an α -keto acid often triggers oxidative decarboxylation. To prevent this, we utilize Corey-Seebach Umpolung [3]. By converting the intermediate aldehyde into a 1,3-dithiane, we invert the polarity of the carbonyl carbon (making it nucleophilic). Lithiation and subsequent trapping with CO2 directly installs the carboxylate. Mild oxidative deprotection unveils the α -keto acid intact.
Step-by-Step Experimental Protocols
Every protocol below is designed as a self-validating system . Analytical checkpoints are embedded to ensure intermediate fidelity before proceeding to the next step.
Step 1: Johnson-Claisen Rearrangement
Objective: Synthesis of Ethyl 3,3-dimethylpent-4-enoate.
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Reaction: Charge a flame-dried round-bottom flask with 3-methylbut-2-en-1-ol (prenyl alcohol, 1.0 eq) and triethyl orthoacetate (4.0 eq). Add a catalytic amount of propionic acid (0.05 eq).
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Conditions: Equip the flask with a distillation apparatus. Heat the mixture to 130–140 °C. Maintain heating until the theoretical volume of ethanol byproduct is distilled off (approx. 12 hours).
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Workup: Cool to room temperature. Remove excess triethyl orthoacetate under reduced pressure. Purify via vacuum distillation or silica gel chromatography (Hexanes/EtOAc).
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Validation Checkpoint: 1 H NMR must show the disappearance of the allylic CH2 doublet (~4.1 ppm) and the appearance of a terminal alkene multiplet (5.8 ppm, 1H; 5.0 ppm, 2H) and a singlet for the isolated CH2 (2.3 ppm).
Step 2: DIBAL-H Reduction
Objective: Synthesis of 3,3-Dimethylpent-4-enal.
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Reaction: Dissolve the ester from Step 1 in anhydrous dichloromethane (DCM) (0.2 M). Cool to -78 °C under argon.
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Conditions: Dropwise add Diisobutylaluminum hydride (DIBAL-H, 1.0 M in toluene, 1.05 eq) over 30 minutes. Stir at -78 °C for 2 hours.
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Workup: Quench meticulously at -78 °C with methanol, followed by saturated aqueous Rochelle's salt (potassium sodium tartrate). Warm to room temperature and stir vigorously until two clear phases form. Extract with DCM, dry over MgSO4 , and concentrate.
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Validation Checkpoint: IR spectroscopy must confirm the shift of the carbonyl stretch from ~1735 cm −1 (ester) to ~1720 cm −1 (aldehyde). 1 H NMR must reveal a sharp aldehyde proton singlet at ~9.7 ppm.
Step 3: Thioacetalization
Objective: Synthesis of 2-(2,2-Dimethylbut-3-en-1-yl)-1,3-dithiane.
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Reaction: Dissolve the aldehyde in anhydrous DCM (0.3 M). Add 1,3-propanedithiol (1.1 eq).
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Conditions: Cool to 0 °C. Dropwise add Boron trifluoride diethyl etherate ( BF3⋅OEt2 , 0.2 eq). Stir at room temperature for 4 hours.
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Workup: Quench with 10% aqueous NaOH to remove excess dithiol. Wash with brine, dry over Na2SO4 , and concentrate.
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Validation Checkpoint: 1 H NMR will show the complete disappearance of the aldehyde proton and the emergence of the characteristic dithiane methine triplet at ~4.0 ppm.
Step 4: Lithiation and Carboxylation
Objective: Synthesis of 2-(2,2-Dimethylbut-3-en-1-yl)-1,3-dithiane-2-carboxylic acid.
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Reaction: Dissolve the dithiane in anhydrous THF (0.1 M). Cool to -78 °C under argon.
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Conditions: Add n-Butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise. Stir for 1.5 hours to form the 2-lithio-1,3-dithiane. Bubble rigorously dried CO2 gas through the solution for 1 hour at -78 °C, then allow to warm to room temperature.
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Workup: Quench with water. Extract unreacted starting material with diethyl ether. Acidify the aqueous layer to pH 2 with 1M HCl, then extract the product with EtOAc. Dry and concentrate.
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Validation Checkpoint: Acid-base extraction guarantees isolation of the carboxylic acid. IR shows a broad O-H stretch (2500–3300 cm −1 ).
Step 5: Oxidative Deprotection
Objective: Synthesis of 4,4-Dimethyl-2-oxohex-5-enoic acid.
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Reaction: Dissolve the dithiane-carboxylic acid in a mixture of Acetonitrile/Water (4:1, 0.05 M).
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Conditions: Add N-Bromosuccinimide (NBS, 4.0 eq) and Silver Nitrate ( AgNO3 , 1.1 eq) at 0 °C. Stir for 15 minutes. (This mild oxidative cleavage prevents decarboxylation [4]).
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Workup: Quench with saturated aqueous Na2SO3 . Filter through Celite to remove silver salts. Extract with EtOAc, wash with brine, dry, and concentrate. Purify via reverse-phase prep-HPLC if necessary.
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Validation Checkpoint: 13 C NMR is definitive: observe the α -keto carbon at ~200 ppm and the carboxylic acid carbon at ~160 ppm. High-Resolution Mass Spectrometry (HRMS) will confirm the exact mass for C8H12O3 ([M-H] − = 155.0714).
Forward Synthesis Workflow
Step-by-step forward synthetic workflow detailing reagents and conditions.
Process Metrics & Quantitative Data
To facilitate scale-up and process chemistry evaluations, the quantitative metrics for this route are summarized below.
| Step | Transformation | Reagents / Catalyst | Temp (°C) | Time (h) | Expected Yield (%) | Key Purification |
| 1 | Johnson-Claisen | Triethyl orthoacetate, Propionic acid | 130 - 140 | 12.0 | 82 - 88% | Vacuum Distillation |
| 2 | Reduction | DIBAL-H, Toluene/DCM | -78 | 2.0 | 90 - 95% | Rochelle's Salt Wash |
| 3 | Thioacetalization | 1,3-Propanedithiol, BF3⋅OEt2 | 0 to 25 | 4.0 | 85 - 90% | Base Wash (NaOH) |
| 4 | Carboxylation | n-BuLi, CO2 (gas), THF | -78 to 25 | 2.5 | 75 - 80% | Acid-Base Extraction |
| 5 | Deprotection | NBS, AgNO3 , CH3CN/H2O | 0 | 0.25 | 65 - 70% | Prep-HPLC / Celite |
| Total | Linear Synthesis | - | - | ~21 | ~30 - 38% | - |
Note: The overall yield of ~35% over 5 steps is highly efficient for the synthesis of a sterically hindered, sensitive α -keto acid.
References
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Title: Claisen Rearrangement over the Past Nine Decades Source: Chemical Reviews, 2004, 104, 5, 2939–3002. URL: [Link]
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Title: Carbanions of 1,3-Dithianes. Reagents for C–C Bond Formation by Nucleophilic Displacement and Carbonyl Addition Source: Angewandte Chemie International Edition in English, 1965, 4, 1075-1077. URL: [Link]
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Title: Umpolung of the Reactivity of Carbonyl Compounds Through Sulfur-Containing Reagents Source: Synthesis, 1977, 6, 357-402. URL: [Link]
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Title: A mild and efficient method for the cleavage of thioacetals Source: Tetrahedron Letters, 1989, 30, 3, 287-290. URL: [Link]
